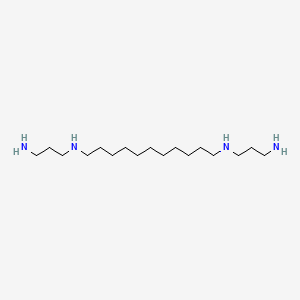
2,4,6,8-Tetramethylnona-1,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetramethylnona-1,8-diene is an organic compound characterized by its unique structure, which includes two double bonds and four methyl groups attached to a nine-carbon chain. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of electrons across the double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6,8-Tetramethylnona-1,8-diene can be synthesized through several methods commonly used for the preparation of conjugated dienes. One of the primary methods involves the dehydration of diols (dihydroxy alkanes) or the dehydrohalogenation of dihalides (dihaloalkanes) . These reactions typically require strong acids or bases as catalysts and are conducted under controlled temperatures to ensure the formation of the desired conjugated diene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration or dehydrohalogenation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,4,6,8-Tetramethylnona-1,8-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens or hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Oxidation: It can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Polymerization: Due to its conjugated diene structure, it can participate in polymerization reactions to form synthetic polymers.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as bromine or hydrogen chloride are commonly used under mild conditions.
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions to achieve selective oxidation.
Polymerization: Catalysts such as Ziegler-Natta catalysts are employed to initiate polymerization reactions.
Major Products:
Electrophilic Addition: The major products include halogenated derivatives and hydrogenated compounds.
Oxidation: The major products are epoxides and diols.
Polymerization: The major products are synthetic polymers with varying properties depending on the polymerization conditions.
Scientific Research Applications
2,4,6,8-Tetramethylnona-1,8-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and their behavior in various chemical reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of synthetic polymers, which have applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetramethylnona-1,8-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. The delocalized electrons in the conjugated system make it highly reactive towards electrophiles, leading to the formation of stable carbocation intermediates . These intermediates can then undergo further reactions to form the final products. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
- 2,4,5,6-Tetramethyldeca-1,7-diene
- 2,8-Dimethyl-4,6-decadiene
- 1,5-Diisopropyl-1,4-hexadiene
Comparison: 2,4,6,8-Tetramethylnona-1,8-diene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and stability compared to other similar compounds . Its conjugated diene structure allows for a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
129085-54-7 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
2,4,6,8-tetramethylnona-1,8-diene |
InChI |
InChI=1S/C13H24/c1-10(2)7-12(5)9-13(6)8-11(3)4/h12-13H,1,3,7-9H2,2,4-6H3 |
InChI Key |
ZWOKFAVFJDZGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)CC(=C)C)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)





![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)


![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)




